2-Tert-butyl-3-ethylbut-2-enedioate
Beschreibung
2-Tert-butyl-3-ethylbut-2-enedioate is a diester derivative of but-2-enedioic acid, featuring a tert-butyl group at the 2-position and an ethyl group at the 3-position of the unsaturated carbon backbone. While direct experimental data for this compound is absent in the reviewed literature, its structure can be inferred from IUPAC nomenclature rules. The compound likely exhibits steric hindrance due to the bulky tert-butyl substituent, which may influence its reactivity, solubility, and applications in polymer chemistry or organic synthesis. However, the lack of published studies on this specific compound necessitates cautious extrapolation from structurally analogous esters.
Eigenschaften
CAS-Nummer |
100922-16-5 |
|---|---|
Molekularformel |
C10H14O4-2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(E)-2-tert-butyl-3-ethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6- |
InChI-Schlüssel |
WSKGNKIVFIWLJP-SREVYHEPSA-L |
SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Isomerische SMILES |
CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-] |
Kanonische SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-3-ethylbut-2-enedioate typically involves the esterification of the corresponding dicarboxylic acid with an alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
2-Tert-butyl-3-ethylbut-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-ethylbut-2-enedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Tert-butyl-3-ethylbut-2-enedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester functional group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Structural and Functional Analog: 3-Methylbut-3-enyl (E)-2-methylbut-2-enoate
The compound 3-Methylbut-3-enyl (E)-2-methylbut-2-enoate (C₁₀H₁₆O₂, molecular weight 168.23) serves as a relevant comparator due to its unsaturated ester backbone and branched substituents. Below is a detailed comparison:
Critical Differences:
The ethyl group at the 3-position may enhance hydrophobicity relative to methyl, affecting solubility in polar solvents.
Polymer Chemistry Relevance: Esters like 3-methylbut-3-enyl (E)-2-methylbut-2-enoate are documented as monomers in polymers (e.g., CAS 502496-15-3, ). The tert-butyl variant could theoretically improve thermal stability in polymers but might hinder chain mobility due to steric bulk.
Synthetic Utility :
- The α,β-unsaturated ester moiety in both compounds enables conjugate additions or Diels-Alder reactions. However, the tert-butyl group in the target compound could slow reaction kinetics, as seen in analogous hindered esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
